molecular formula C6H8ClI2N3O2 B613175 (S)-2-Amino-3-(2,5-diiodo-1H-imidazol-4-yl)propanoic acid hydrochloride CAS No. 105158-70-1

(S)-2-Amino-3-(2,5-diiodo-1H-imidazol-4-yl)propanoic acid hydrochloride

Cat. No.: B613175
CAS No.: 105158-70-1
M. Wt: 443.41
InChI Key: VTOVOFBPLIKFQC-DKWTVANSSA-N
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Description

(S)-2-Amino-3-(2,5-diiodo-1H-imidazol-4-yl)propanoic acid hydrochloride is a synthetic compound characterized by the presence of an amino acid backbone with a diiodo-substituted imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(2,5-diiodo-1H-imidazol-4-yl)propanoic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as an amino acid derivative and a diiodoimidazole precursor.

    Coupling Reaction: The amino acid derivative is coupled with the diiodoimidazole precursor using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

    Purification: The resulting product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the diiodo groups, potentially converting them to less halogenated forms.

    Substitution: The diiodo groups on the imidazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed under mild to moderate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction could produce mono- or deiodinated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (S)-2-Amino-3-(2,5-diiodo-1H-imidazol-4-yl)propanoic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can serve as a probe to study enzyme-substrate interactions, particularly those involving halogenated substrates. It may also be used in the design of inhibitors for specific enzymes.

Medicine

The compound’s potential medicinal applications include its use as a lead compound for the development of new drugs targeting diseases where halogenated imidazole derivatives have shown efficacy. Its structural features may contribute to binding affinity and specificity for certain biological targets.

Industry

In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials, particularly those requiring halogenated aromatic compounds.

Mechanism of Action

The mechanism by which (S)-2-Amino-3-(2,5-diiodo-1H-imidazol-4-yl)propanoic acid hydrochloride exerts its effects involves interactions with specific molecular targets. The diiodoimidazole moiety can engage in halogen bonding with biological macromolecules, influencing their structure and function. Additionally, the amino acid backbone may facilitate transport and uptake into cells, enhancing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-Amino-3-(2,5-dichloro-1H-imidazol-4-yl)propanoic acid hydrochloride
  • (S)-2-Amino-3-(2,5-dibromo-1H-imidazol-4-yl)propanoic acid hydrochloride
  • (S)-2-Amino-3-(2,5-difluoro-1H-imidazol-4-yl)propanoic acid hydrochloride

Uniqueness

Compared to its analogs, (S)-2-Amino-3-(2,5-diiodo-1H-imidazol-4-yl)propanoic acid hydrochloride is unique due to the presence of iodine atoms, which confer distinct electronic and steric properties. These properties can influence the compound’s reactivity, binding interactions, and overall biological activity, making it a valuable tool in research and development.

Biological Activity

(S)-2-Amino-3-(2,5-diiodo-1H-imidazol-4-yl)propanoic acid hydrochloride is a compound that has garnered attention due to its potential biological activities. This article delves into its biological activity, including its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C7H8ClI2N3O2
  • CAS Number : 105158-70-1

Antimicrobial Activity

Research indicates that compounds similar to (S)-2-Amino-3-(2,5-diiodo-1H-imidazol-4-yl)propanoic acid exhibit significant antimicrobial properties. In studies involving various bacterial strains, the compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (mg/mL)Active Against
(S)-2-Amino-3-(2,5-diiodo-1H-imidazol-4-yl)propanoic acid0.025S. aureus, E. coli
4-Nitroimidazole derivatives0.0039S. aureus
Pyrrolizidine derivatives0.0048C. albicans

The minimum inhibitory concentration (MIC) values indicate the effectiveness of these compounds in inhibiting bacterial growth.

Antifungal Activity

In addition to antibacterial properties, this compound exhibits antifungal activity. Studies have shown that it can inhibit the growth of various fungi, including Candida species.

Table 2: Antifungal Activity Data

Compound NameMIC (mg/mL)Active Against
(S)-2-Amino-3-(2,5-diiodo-1H-imidazol-4-yl)propanoic acid0.039C. albicans
Other imidazole derivatives0.056Fusarium oxysporum

The biological activity of (S)-2-Amino-3-(2,5-diiodo-1H-imidazol-4-yl)propanoic acid is believed to stem from its ability to interact with microbial cell membranes and inhibit essential metabolic pathways.

  • Cell Membrane Disruption : The presence of iodine in its structure may enhance membrane permeability, leading to cell lysis.
  • Inhibition of Enzymatic Activity : The imidazole ring can chelate metal ions necessary for enzymatic functions in microbes.

Case Studies and Research Findings

Several studies have investigated the biological activity of imidazole derivatives similar to (S)-2-Amino-3-(2,5-diiodo-1H-imidazol-4-yl)propanoic acid.

Case Study 1: Antibacterial Efficacy

A study published in MDPI examined the antibacterial efficacy of various imidazole derivatives against common pathogens like Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures exhibited potent antibacterial effects with rapid bactericidal activity within hours of exposure .

Case Study 2: Antifungal Properties

Another investigation focused on the antifungal properties of related compounds against Candida albicans. The study found that certain derivatives showed significant inhibition of fungal growth, suggesting a promising avenue for developing antifungal agents .

Properties

IUPAC Name

(2S)-2-amino-3-(2,4-diiodo-1H-imidazol-5-yl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7I2N3O2.ClH/c7-4-3(10-6(8)11-4)1-2(9)5(12)13;/h2H,1,9H2,(H,10,11)(H,12,13);1H/t2-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTOVOFBPLIKFQC-DKWTVANSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(N=C(N1)I)I)C(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C1=C(N=C(N1)I)I)[C@@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClI2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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